molecular formula C35H32Cl4FeP2Pd+2 B13079318 Pd(dppf)Cl2 DCM

Pd(dppf)Cl2 DCM

Cat. No.: B13079318
M. Wt: 818.6 g/mol
InChI Key: SNRCKKQHDUIRIY-UHFFFAOYSA-N
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Description

1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II) complex with dichloromethane, commonly referred to as Pd(dppf)Cl2 DCM, is a palladium complex containing the bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene. This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pd(dppf)Cl2 DCM can be synthesized by reacting 1,1’-bis(diphenylphosphino)ferrocene with a suitable nitrile complex of palladium dichloride. The general reaction is as follows :

[ \text{dppf} + \text{PdCl}_2(\text{RCN})_2 \rightarrow \text{(dppf)PdCl}_2 + 2 \text{RCN} ]

where RCN can be acetonitrile (CH3CN) or benzonitrile (C6H5CN).

Industrial Production Methods: In an industrial setting, the synthesis involves dissolving sodium palladium chloride in anhydrous ethanol and then adding this solution to a dichloromethane solution of 1,1’-bis(diphenylphosphino)ferrocene. The mixture is stirred at room temperature to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Pd(dppf)Cl2 DCM is involved in various types of reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, Grignard reagents, and boronic acids. Typical conditions involve the use of organic solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .

Major Products: The major products formed from these reactions are often biaryls, aryl ethers, and lactams .

Mechanism of Action

The mechanism by which Pd(dppf)Cl2 DCM exerts its catalytic effects involves several key steps:

Comparison with Similar Compounds

Similar Compounds:

  • Pd(PPh3)4 : Tetrakis(triphenylphosphine)palladium(0)
  • PdCl2(PPh3)2 : Dichlorobis(triphenylphosphine)palladium(II)
  • Pd2(dba)3 : Tris(dibenzylideneacetone)dipalladium(0)

Uniqueness: Pd(dppf)Cl2 DCM is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, provides enhanced stability and reactivity compared to other palladium complexes .

Properties

Molecular Formula

C35H32Cl4FeP2Pd+2

Molecular Weight

818.6 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)

InChI

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2

InChI Key

SNRCKKQHDUIRIY-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2]

Origin of Product

United States

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